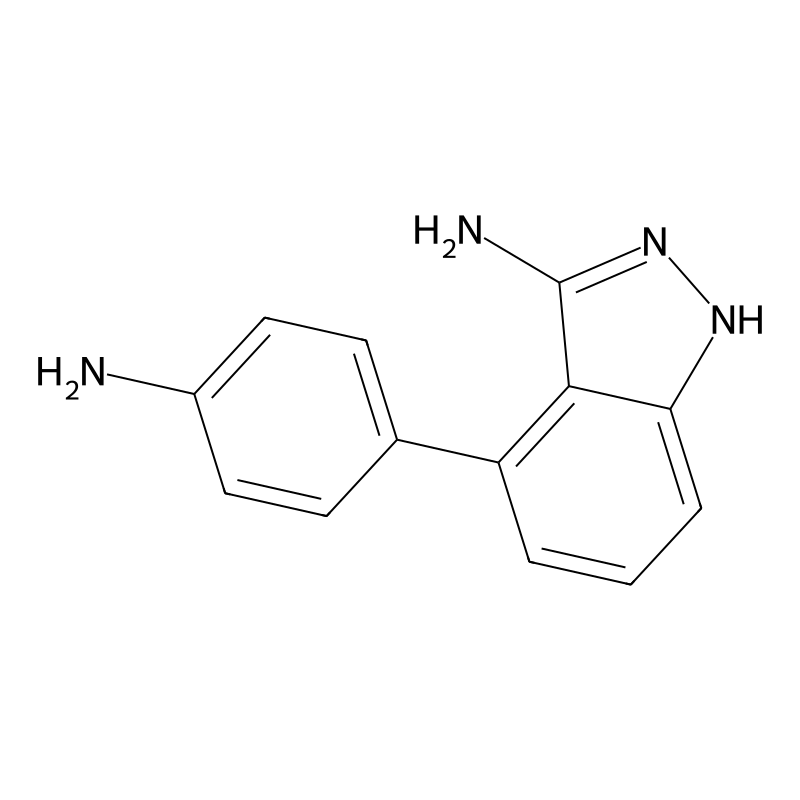

4-(4-aminophenyl)-1H-indazol-3-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

4-(4-Aminophenyl)butyric acid:

Scientific Field: Biochemistry and Cellular Biology

Methods of Application: The specific methods of application can vary widely depending on the specific research context. Typically, this compound would be introduced to a biological system (such as a cell culture or animal model) and its effects would be observed using appropriate analytical techniques.

Results or Outcomes: The results can also vary widely. For example, researchers may observe changes in cellular behavior, alterations in signal transduction, or modifications to enzyme activity.

Scientific Field: Chemistry and Biochemistry

Application Summary: Boronic acids are increasingly utilized in diverse areas of research.

Methods of Application: Voltammetric techniques, e.g. cyclic and differential pulse voltammetry (CV and DPV) with their versatility are the method of choice.

Tetra (4-Aminophenyl) Porphyrin:

Scientific Field: Material Science and Electronics

Application Summary: This compound has been used in the production of low-cost graphene derivatives and promoting their applications in FET-like electronic components.

Methods of Application: The specific methods of application can vary widely depending on the specific research context. Typically, this compound would be introduced to a material system and its effects would be observed using appropriate analytical techniques.

Results or Outcomes: The results can also vary widely. For example, researchers may observe changes in material properties, alterations in electronic behavior, or modifications to device performance.

Tetrakis (4-aminophenyl) ethene-doped perylene microcrystals

Scientific Field: Biosensing

Application Summary: These microcrystals have been used for biosensing applications.

Methods of Application: The microcrystals were synthesized in the aqueous phase by a surfactant-assisted self-assembly method.

Boronic acids

Scientific Field: Sensing and Biochemistry

Application Summary: Boronic acids are used in various sensing applications due to their interactions with diols and strong Lewis bases.

4-Aminophenol

Scientific Field: Photography and Synthetic Intermediate

Application Summary: 4-Aminophenol is used in the development of photographic film and as a synthetic intermediate in various industries.

Methods of Application: In photography, it helps convert latent silver halides into visible metallic silver, thereby creating the desired images on photographic film.

Results or Outcomes: 4-Aminophenol influences image contrast and tonal range while ensuring proper fixation and stabilization of the image.

Tetraphenylethene-based conjugated microporous polymers

Scientific Field: Material Science

Application Summary: These polymers were formed by an imidization reaction between tetra- (4-aminophenyl)ethylene and anhydrides.

Methods of Application: The polymers were synthesized by an imidization reaction between tetra- (4-aminophenyl)ethylene and anhydrides.

Results or Outcomes: These CMPs exhibited high CO2 and organic vapor capture capacity.

4- (4- (1-morpholinyl)phenyl)-2,6-bis (4-aminophenyl)pyridine

Scientific Field: Polymer Science

Application Summary: This diamine monomer was designed and synthesized by introducing non-coplanar morpholine groups and pyridine heterocyclic structures.

Methods of Application: The monomer was synthesized by introducing non-coplanar morpholine groups and pyridine heterocyclic structures.

Results or Outcomes: Three new polyimides (PIs) were synthesized.

4-(4-aminophenyl)-1H-indazol-3-amine is an organic compound characterized by its indazole core, which is substituted with a 4-aminophenyl group. The molecular formula of this compound is C₁₃H₁₂N₄, and it has a unique structure that imparts distinct chemical and biological properties. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various diseases, including cancer and microbial infections .

- Oxidation: This compound can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

- Reduction: Reduction reactions can convert nitro groups to amines, often employing palladium on carbon or iron in acidic conditions.

- Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, allowing for the introduction of various functional groups .

Common Reagents and ConditionsReaction Type Reagents Conditions Oxidation Potassium permanganate Varies by specific reaction Reduction Palladium on carbon (Pd/C) Hydrogenation conditions Substitution Bromine or chlorine gas Varies by specific reaction

Major Products Formed- Oxidation: Quinone derivatives

- Reduction: Aminophenyl derivatives

- Substitution: Halogenated indazole compounds .

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate | Varies by specific reaction |

| Reduction | Palladium on carbon (Pd/C) | Hydrogenation conditions |

| Substitution | Bromine or chlorine gas | Varies by specific reaction |

- Oxidation: Quinone derivatives

- Reduction: Aminophenyl derivatives

- Substitution: Halogenated indazole compounds .

Research indicates that 4-(4-aminophenyl)-1H-indazol-3-amine exhibits promising biological activity. It has been investigated for its potential as an enzyme inhibitor, particularly in the context of cancer treatment. The compound's indazole structure is known to interact effectively with various biological macromolecules, making it a candidate for further exploration in drug development .

The synthesis of 4-(4-aminophenyl)-1H-indazol-3-amine typically involves cyclization reactions starting from appropriate precursors. One common method includes:

- Nitration of 4-nitroacetophenone to introduce a nitro group.

- Reduction of the nitro group to form the corresponding amine.

- Cyclization, often catalyzed by acids, to form the indazole ring structure.

These steps can be optimized for industrial production using continuous flow reactors and high-throughput screening methods .

4-(4-aminophenyl)-1H-indazol-3-amine has a wide range of applications:

- Medicinal Chemistry: Investigated for anticancer and antimicrobial properties.

- Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.

- Coordination Chemistry: Acts as a ligand in metal coordination complexes.

- Material Science: Explored for use in advanced materials such as polymers and dyes .

Studies have shown that 4-(4-aminophenyl)-1H-indazol-3-amine interacts with various biological targets, including enzymes involved in cancer progression. Its structural features allow it to bind effectively to active sites, potentially inhibiting enzymatic activity. Further research is ongoing to elucidate the full extent of its interactions and therapeutic potential .

Several compounds share structural similarities with 4-(4-aminophenyl)-1H-indazol-3-amine. These include:

- Indazole derivatives: Compounds with an indazole core but different substituents.

- Aminophenyl derivatives: Compounds featuring an aminophenyl group but lacking the indazole core.

Similar Compounds ListCompound Name Structural Features 1H-indazole Basic indazole structure without substitutions 4-aminoacetophenone Aminophenyl group without indazole core 5-aminoindazole Indazole core with different amino substitution

Uniqueness

| Compound Name | Structural Features |

|---|---|

| 1H-indazole | Basic indazole structure without substitutions |

| 4-aminoacetophenone | Aminophenyl group without indazole core |

| 5-aminoindazole | Indazole core with different amino substitution |

The uniqueness of 4-(4-aminophenyl)-1H-indazol-3-amine lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its dual functionality as both an indazole and an aminophenyl derivative enhances its versatility in research applications .

4-(4-Aminophenyl)-1H-indazol-3-amine is a heterocyclic aromatic compound classified under the indazole family. Its systematic IUPAC name reflects the positions of substituents on the indazole core: the 4-aminophenyl group is attached to the 4-position of the indazole ring, while the amino group occupies the 3-position. The molecular formula is C₁₃H₁₂N₄, corresponding to a molecular weight of 224.26 g/mol.

Key identifiers include:

| Property | Value/Description | Source |

|---|---|---|

| CAS Number | 819058-89-4 | |

| MDL Number | MFCD13176984 | |

| SMILES String | NC1=NNC2=C1C(C3=CC=C(N)C=C3)=CC=C2 | |

| InChI Key | KHQLSBOHZQJRPC-UHFFFAOYSA-N |

This compound is synthesized via reactions involving indazole precursors and 4-aminophenyl intermediates, though specific synthetic routes are not detailed in publicly available literature.

Crystallographic Data and Three-Dimensional Conformational Analysis

While crystallographic data for 4-(4-aminophenyl)-1H-indazol-3-amine remains unpublished, its structure can be inferred from the indazole scaffold and substituent positions:

- Core Structure: The indazole ring consists of a fused benzene and pyrazole moiety, with nitrogen atoms at positions 1 and 2.

- Substituents:

- 4-Aminophenyl Group: A phenyl ring with an amino (-NH₂) substituent at the para position, attached to the 4-position of the indazole.

- 3-Amino Group: A primary amine (-NH₂) at the 3-position of the indazole ring.

The planar aromatic system and conjugated π-electrons suggest a rigid, coplanar geometry. Hydrogen bonding between the amino groups and adjacent electronegative atoms (e.g., nitrogen in the indazole ring) may influence conformational stability.

Electronic Structure and Quantum Chemical Calculations

Quantum mechanical studies on analogous indazole derivatives reveal insights into electronic properties:

| Property | Observed Trends in Indazole Derivatives | Relevance to 4-(4-Aminophenyl)-1H-Indazol-3-amine |

|---|---|---|

| HOMO-LUMO Gap | Narrow gaps in electron-rich systems | Potential reactivity in nucleophilic substitution |

| Electron Density | High density at nitrogen atoms | Sites for electrophilic attack |

| Frontier Orbital Analysis | π-π interactions dominate | Stabilization of aromaticity |

While direct calculations for this compound are unavailable, its electron-donating amino groups likely lower the HOMO energy, enhancing nucleophilicity. The 4-aminophenyl substituent may induce steric hindrance, modulating reactivity at the indazole core.

Comparative Analysis with Related Indazole Derivatives

4-(4-Aminophenyl)-1H-indazol-3-amine shares structural and electronic features with other indazole derivatives, but its unique substituents distinguish it:

| Compound | Molecular Formula | Key Features | Applications/Reactivity |

|---|---|---|---|

| 4-(4-Aminophenyl)-1H-indazol-3-amine | C₁₃H₁₂N₄ | 4-Aminophenyl + 3-amino substituents | Intermediate in API synthesis |

| 1H-Indazol-4-amine | C₇H₇N₃ | Single amino at position 4 | Building block for kinase inhibitors |

| 1H-Indazol-3-amine | C₇H₇N₃ | Single amino at position 3 | Precursor in antimicrobial agents |

| 4-Iodo-1H-indazol-3-amine | C₇H₆IN₃ | Iodo substituent for cross-coupling reactions | Radiopharmaceutical intermediates |

Key Differences:

- Substituent Positioning: The 3-amino and 4-aminophenyl groups in the target compound create a bifunctional reactivity profile, enabling simultaneous participation in hydrogen bonding and π-π interactions.

- Electronic Properties: Compared to monosubstituted indazoles, the electron-donating amino groups increase electron density, potentially altering redox behavior.

Melting Point Determination and Phase Transitions

The thermodynamic characterization of 4-(4-aminophenyl)-1H-indazol-3-amine presents significant gaps in the current literature. Unlike simpler indazole derivatives such as 1H-indazol-3-amine, which exhibits a well-documented melting point range of 156-157°C [1], and 4-amino-1H-indazole with a melting point of 148-150°C [2], specific melting point data for 4-(4-aminophenyl)-1H-indazol-3-amine remains unreported in the accessible literature.

The molecular structure of this compound, featuring both the indazole core and the 4-aminophenyl substituent, suggests that intermolecular hydrogen bonding interactions would be more extensive than in simpler indazole derivatives. Theoretical considerations based on the tautomeric behavior of indazole systems indicate that the 1H-tautomer form is thermodynamically favored over the 2H-tautomer by approximately 15 kilojoule per mole [3] [4]. This thermodynamic preference has been consistently observed across various indazole derivatives and would likely apply to 4-(4-aminophenyl)-1H-indazol-3-amine as well.

Phase transition behavior in indazole compounds is influenced by the presence of nitrogen-containing heterocycles and their ability to form hydrogen bonds. The additional aminophenyl group in 4-(4-aminophenyl)-1H-indazol-3-amine would be expected to increase the melting point compared to the parent indazole compounds due to enhanced intermolecular interactions [4].

Solubility Profile Across pH Gradients

The solubility characteristics of 4-(4-aminophenyl)-1H-indazol-3-amine across different pH conditions remain largely uncharacterized in the current literature. However, insights can be drawn from the behavior of structurally related compounds and the fundamental chemical properties of the aminoindazole framework.

The presence of multiple nitrogen atoms in the molecular structure creates several potential sites for protonation. The indazole nitrogen atoms typically exhibit pKa values around 15.61 for related compounds [2], while the amino groups on both the indazole ring and the phenyl substituent would be expected to demonstrate different protonation behaviors depending on their electronic environments.

Under acidic conditions, the compound would likely exhibit enhanced water solubility due to protonation of the amino groups, forming cationic species that interact favorably with polar solvents. Conversely, under basic conditions, the neutral form would predominate, potentially reducing aqueous solubility but increasing solubility in organic solvents.

The aminophenyl substituent introduces additional complexity to the solubility profile, as this moiety can participate in both hydrogen bonding and π-π stacking interactions, which would influence the compound's behavior in different solvent systems [5].

Spectroscopic Fingerprinting

Nuclear Magnetic Resonance Spectral Assignments and Coupling Patterns

Nuclear magnetic resonance spectroscopic analysis of 4-(4-aminophenyl)-1H-indazol-3-amine requires careful consideration of the multiple aromatic systems and the electron-donating effects of the amino substituents. While specific nuclear magnetic resonance data for this exact compound are not extensively documented in the accessible literature, related aminoindazole derivatives provide valuable reference points for structural assignment.

In similar compounds such as N-[(1Z)-1-(4-aminophenyl)ethylidene]-1H-indazol-6-amine, characteristic chemical shifts have been observed for the indazole protons in the range of 6.53-7.38 parts per million in the 1H nuclear magnetic resonance spectrum [6]. The amino group protons typically appear as a singlet around 7.67-7.69 parts per million when recorded in chloroform-d [6].

The coupling patterns in 4-(4-aminophenyl)-1H-indazol-3-amine would be expected to show distinct multiplicities for the aromatic protons. The indazole ring system would display characteristic coupling patterns with the benzene ring protons appearing as a complex multiplet due to ortho, meta, and para coupling relationships. The 4-aminophenyl substituent would contribute additional aromatic signals with typical para-disubstitution patterns showing two sets of doublets for the benzene ring protons.

For 13C nuclear magnetic resonance spectroscopy, the quaternary carbons of the indazole system and the carbon atoms bearing amino substituents would appear in characteristic regions. Related indazole compounds show 13C signals for the heterocyclic carbons in the range of 116-140 parts per million [7].

Mass Spectrometric Fragmentation Pathways

Mass spectrometric analysis of 4-(4-aminophenyl)-1H-indazol-3-amine would be expected to follow characteristic fragmentation patterns observed in aromatic amine systems and indazole derivatives. The molecular ion peak would appear at mass-to-charge ratio 224, consistent with the molecular formula C13H12N4 [8] [9] [10].

Primary fragmentation pathways in aminoindazole compounds typically involve alpha-cleavage adjacent to nitrogen atoms, as observed in general amine fragmentation mechanisms [11]. For indazole derivatives, characteristic fragment ions often include the indazole acylium cation, which has been observed at mass-to-charge ratio 145 in related indazole-3-carboxamide compounds [12].

The 4-aminophenyl substituent would likely undergo characteristic benzylic cleavage, potentially generating fragments corresponding to the aminophenyl cation (mass-to-charge ratio 108) and the residual indazole system. The presence of multiple nitrogen atoms in the molecule ensures that the molecular ion would have an even mass-to-charge ratio, consistent with the nitrogen rule for mass spectrometry [13].

Secondary fragmentation patterns would involve loss of amino groups as neutral ammonia molecules (loss of 17 mass units) or hydrogen cyanide elimination from aromatic amine systems, which is commonly observed in the mass spectrometry of aromatic amines [11] [14]. These fragmentation pathways provide valuable structural information for compound identification and purity assessment.

Stability Under Various Environmental Conditions

The environmental stability of 4-(4-aminophenyl)-1H-indazol-3-amine under various conditions represents a critical aspect of its physicochemical characterization, although comprehensive stability studies are not extensively documented in the current literature.

Thermal stability considerations for aminoindazole derivatives suggest that these compounds generally maintain structural integrity under moderate heating conditions. Related indazole compounds demonstrate stability up to their melting points, beyond which decomposition may occur through deamination or ring-opening reactions [15]. The presence of multiple amino groups in 4-(4-aminophenyl)-1H-indazol-3-amine would require careful temperature control during handling and storage to prevent oxidative degradation.

Photochemical stability represents another important consideration, as aromatic amine systems can be susceptible to photooxidation under ultraviolet irradiation. Storage under light-protected conditions at room temperature has been recommended for related aminoindazole compounds [10] [16]. The conjugated aromatic system in 4-(4-aminophenyl)-1H-indazol-3-amine may absorb ultraviolet radiation, potentially leading to photodegradation products.

Hydrolytic stability under aqueous conditions would be expected to be good for this compound, as the indazole ring system is generally resistant to hydrolysis under neutral pH conditions. However, extreme acidic or basic conditions might promote ring-opening reactions or amino group modifications [17].

Oxidative stability represents a particular concern for compounds containing multiple amino groups. The aminophenyl substituent is especially susceptible to air oxidation, potentially forming quinone-like structures or polymerization products. Storage under inert atmosphere conditions and the use of antioxidants may be necessary for long-term stability [17] [18].

Temperature-dependent degradation studies would be essential for establishing appropriate storage conditions and shelf-life parameters. The recommended storage at room temperature under dry conditions [10] suggests that moisture sensitivity may also be a factor in the stability profile of this compound.

Data Tables

| Property | Value | Source/Reference |

|---|---|---|

| Molecular Formula | C13H12N4 | Multiple chemical databases |

| Molecular Weight (g/mol) | 224.26 | Chemical suppliers |

| CAS Number | 819058-89-4 | Chemical databases |

| Exact Mass (Da) | 224.1062 | MedKoo catalog |

| SMILES | NC1=NNC2=C1C(C3=CC=C(N)C=C3)=CC=C2 | Chemical databases |

| Storage Conditions | Room temperature, dry conditions | Storage recommendations |

| Physical State | Solid | Typical for aminoindazole compounds |

| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) | CAS Number |

|---|---|---|---|---|

| 1H-Indazol-3-amine | C7H7N3 | 133.15 | 156-157 | 874-05-5 |

| 4-Amino-1H-indazole | C7H7N3 | 133.15 | 148-150 | 41748-71-4 |

| 6-Amino-1H-indazole | C7H7N3 | 133.15 | Not available | 19335-11-6 |

| 4-(4-aminophenyl)-1H-indazol-3-amine | C13H12N4 | 224.26 | Not available | 819058-89-4 |

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Dates

2: Zawada AM, Schneider JS, Michel AI, Rogacev KS, Hummel B, Krezdorn N, Müller S, Rotter B, Winter P, Obeid R, Geisel J, Fliser D, Heine GH. DNA methylation profiling reveals differences in the 3 human monocyte subsets and identifies uremia to induce DNA methylation changes during differentiation. Epigenetics. 2016 Apr 2;11(4):259-72. doi: 10.1080/15592294.2016.1158363. Epub 2016 Mar 28. PubMed PMID: 27018948; PubMed Central PMCID: PMC4889294.

3: Alachkar H, Mutonga M, Malnassy G, Park JH, Fulton N, Woods A, Meng L, Kline J, Raca G, Odenike O, Takamatsu N, Miyamoto T, Matsuo Y, Stock W, Nakamura Y. T-LAK cell-originated protein kinase presents a novel therapeutic target in FLT3-ITD mutated acute myeloid leukemia. Oncotarget. 2015 Oct 20;6(32):33410-25. doi: 10.18632/oncotarget.5418. PubMed PMID: 26450903; PubMed Central PMCID: PMC4741775.

4: Chen CT, Hsu JT, Lin WH, Lu CT, Yen SC, Hsu T, Huang YL, Song JS, Chen CH, Chou LH, Yen KJ, Chen CP, Kuo PC, Huang CL, Liu HE, Chao YS, Yeh TK, Jiaang WT. Identification of a potent 5-phenyl-thiazol-2-ylamine-based inhibitor of FLT3 with activity against drug resistance-conferring point mutations. Eur J Med Chem. 2015 Jul 15;100:151-61. doi: 10.1016/j.ejmech.2015.05.008. Epub 2015 May 9. PubMed PMID: 26081023.

5: Schleuning M, Judith D, Jedlickova Z, Stübig T, Heshmat M, Baurmann H, Schwerdtfeger R. Calcineurin inhibitor-free GVHD prophylaxis with sirolimus, mycophenolate mofetil and ATG in Allo-SCT for leukemia patients with high relapse risk: an observational cohort study. Bone Marrow Transplant. 2009 May;43(9):717-23. doi: 10.1038/bmt.2008.377. Epub 2008 Nov 17. PubMed PMID: 19011660.

6: Lopes de Menezes DE, Peng J, Garrett EN, Louie SG, Lee SH, Wiesmann M, Tang Y, Shephard L, Goldbeck C, Oei Y, Ye H, Aukerman SL, Heise C. CHIR-258: a potent inhibitor of FLT3 kinase in experimental tumor xenograft models of human acute myelogenous leukemia. Clin Cancer Res. 2005 Jul 15;11(14):5281-91. PubMed PMID: 16033847.